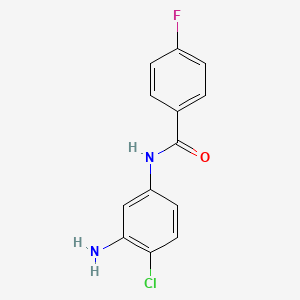

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

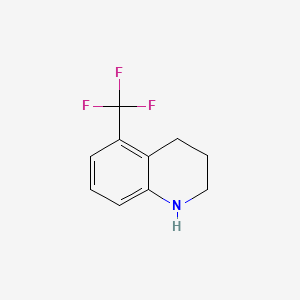

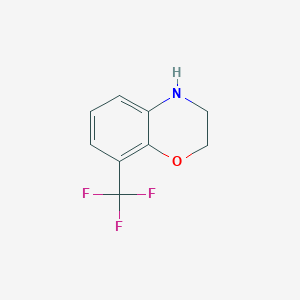

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide is a chemical compound with the molecular formula C₁₃H₁₀ClFN₂O and a molecular weight of approximately 281.14 g/mol . It belongs to the class of acylamides and exhibits interesting properties due to its aromatic ring substitutions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide consists of an aromatic ring system with substituents. The chlorine and fluorine atoms are attached to the phenyl ring, and the amide group is linked to the amino group. The compound’s 3D structure can be visualized as a compact arrangement of atoms in space .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in typical amide reactions, such as hydrolysis, amidation, and acylation. These reactions can modify its functional groups and lead to the formation of related derivatives .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Chemical Synthesis and Pharmaceutical Applications

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide appears to be structurally related to various synthetic compounds investigated for their pharmacological potential. One study discusses non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, developed initially by the Upjohn Company. These compounds, including N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide, have been the subject of detailed reviews concerning their chemistry and pharmacology. The study emphasizes the importance of international early warning systems in tracking emerging psychoactive substances, facilitating the collection of relevant data for detailed risk assessments, and providing drug metabolism and pharmacokinetic data to ensure early detection in toxicological samples. It also recommends considering the determination of configuration in detection methods, as stereochemistry significantly affects potency (Sharma et al., 2018).

Environmental Toxicology and Chemometrics

Although not directly related to N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide, another study conducted a scientometric review of global trends and gaps in studies about the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). This review used quantitative visualization to summarize information about the development of the field of 2,4-D toxicology and mutagenicity. The study provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting the need for future research to focus on molecular biology, gene expression assessment, and pesticide degradation studies. Such scientometric analyses help in understanding global trends in toxicology and mutagenicity, contributing to future research efforts in related chemical compounds (Zuanazzi et al., 2020).

Chemical Properties and Synthesis Pathways

A paper on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, offers insights into practical synthesis methods for compounds structurally similar to N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide. The study discusses the challenges and limitations of existing synthesis methods and proposes alternative approaches, emphasizing the importance of practical and cost-effective synthesis in large-scale production. This research provides valuable information for the chemical synthesis and large-scale production of related compounds (Qiu et al., 2009).

Mecanismo De Acción

The exact mechanism of action for N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide depends on its intended application. As an intermediate, it contributes to the synthesis of disperse textile dyes and color photography couplers. Further studies are needed to explore its specific biological or pharmacological mechanisms .

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(7-12(11)16)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZIWASFFLYWRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)